Cas no 20939-62-2 (1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate)

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1,1-Cyclobutanedicarboxylic acid 1,1-diethyl ester
- diethyl 3-methylcyclobutane-1,1-dicarboxylate
- 3-Methyl-1,1-cyclobutandicarbonsaeure-diaethylester
- 3-Methyl-cyclobutan-1,1-dicarbonsaeure-diaethylester
- 3-methyl-cyclobutane-1,1-dicarboxylic acid diethyl ester
- AC1Q6492
- AG-J-19718
- AR-1I4523
- CTK1A6603
- Diethyl-3-methylcyclobutan-1,1-dicarboxylat
- NSC140252
- 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate
- 1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
- starbld0019541
- NSC-140252
- DA-23405
- DTXSID00300976
- AKOS014326835
- 20939-62-2
- AT39673
- EN300-177708
- SCHEMBL12030067
- AB89709
-
- MDL: MFCD20944037
- インチ: InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3
- InChIKey: CLSYQNLJGWLNKH-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1(CC(C1)C)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 214.12054
- どういたいしつりょう: 214.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- PSA: 52.6
- LogP: 1.52890
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177708-0.05g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 0.05g |
$118.0 | 2023-09-20 | |
Enamine | EN300-177708-5.0g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 5g |
$1695.0 | 2023-06-02 | |
Enamine | EN300-177708-2.5g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 2.5g |
$1147.0 | 2023-09-20 | |
Enamine | EN300-177708-10.0g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 10g |
$2516.0 | 2023-06-02 | |
Enamine | EN300-177708-5g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 5g |
$1695.0 | 2023-09-20 | |
Enamine | EN300-177708-1g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 1g |
$584.0 | 2023-09-20 | |
Enamine | EN300-177708-1.0g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 1g |
$584.0 | 2023-06-02 | |
Enamine | EN300-177708-10g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 10g |
$2516.0 | 2023-09-20 | |
1PlusChem | 1P002KO4-2.5g |
1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester |
20939-62-2 | 95% | 2.5g |
$1480.00 | 2023-12-19 | |
1PlusChem | 1P002KO4-100mg |
1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester |
20939-62-2 | 95% | 100mg |
$272.00 | 2023-12-19 |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylateに関する追加情報
Research Briefing on 1,1-Diethyl 3-Methylcyclobutane-1,1-Dicarboxylate (CAS: 20939-62-2) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of cyclobutane derivatives, particularly 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate (CAS: 20939-62-2), as versatile intermediates in drug discovery and synthesis. This compound, characterized by its unique cyclobutane ring and ester functionalities, has garnered attention for its potential applications in medicinal chemistry, including its role as a building block for bioactive molecules and its utility in stereoselective synthesis.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate as a precursor for the synthesis of novel cyclobutane-based protease inhibitors. The research demonstrated that the compound's rigid ring structure and functional groups enable efficient modification, yielding derivatives with enhanced binding affinity to target enzymes. Computational modeling and in vitro assays confirmed the inhibitory activity of these derivatives against SARS-CoV-2 main protease, suggesting potential therapeutic applications in antiviral drug development.
In parallel, a 2024 report in Organic Letters detailed a catalytic asymmetric synthesis method utilizing 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate to produce chiral cyclobutane scaffolds. The study achieved high enantioselectivity (up to 99% ee) using a palladium-catalyzed [2+2] cycloaddition, underscoring the compound's value in stereocontrolled synthesis. This methodology opens new avenues for constructing complex natural products and pharmaceuticals with cyclobutane motifs.
Further investigations have focused on the compound's physicochemical properties. A recent ACS Omega article (2024) characterized its stability under various pH conditions and its compatibility with common organic solvents, providing critical data for formulation development. Notably, the study identified optimal storage conditions to prevent ester hydrolysis, a key consideration for industrial-scale applications.
Emerging applications in radiopharmaceuticals have also been reported. Researchers at MIT (2023) utilized 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate as a starting material for 18F-labeled PET tracers, capitalizing on its ability to undergo rapid radiofluorination at the ester positions. Preliminary in vivo studies showed promising tumor uptake in mouse models, indicating potential for cancer diagnostics.
Despite these advances, challenges remain in scaling up production and further optimizing the compound's pharmacological profile. Current research directions include exploring its metabolism in mammalian systems and developing more sustainable synthetic routes. The compound's unique structural features continue to inspire innovative applications across chemical biology and drug discovery.
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